Bromal trifluoroacetamide
CAS No.: 1476-44-4
Cat. No.: VC20954189
Molecular Formula: C4H3Br3F3NO2
Molecular Weight: 393.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1476-44-4 |
---|---|
Molecular Formula | C4H3Br3F3NO2 |
Molecular Weight | 393.78 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide |
Standard InChI | InChI=1S/C4H3Br3F3NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h1,12H,(H,11,13) |
Standard InChI Key | YPRWUHITXSFUFV-UHFFFAOYSA-N |
SMILES | C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O |
Canonical SMILES | C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Structure and Nomenclature
Bromal trifluoroacetamide is also known as 2,2,2-trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide. Its structure comprises a trifluoroacetamide backbone linked to a tribromoethyl group, creating a molecule with both electron-withdrawing fluorine atoms and bromine substituents. The SMILES notation (C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O) and InChIKey (YPRWUHITXSFUFV-UHFFFAOYSA-N) provide precise identification.
Table 1: Key Identifiers for Bromal Trifluoroacetamide
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 1476-44-4 | |
Molecular Formula | C₄H₃Br₃F₃NO₂ | |
Molecular Weight | 393.78 g/mol | |
IUPAC Name | 2,2,2-Trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide | |
SMILES | C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O | |
InChIKey | YPRWUHITXSFUFV-UHFFFAOYSA-N |
Physicochemical Properties
Synthesis and Preparation Methods
General Synthetic Strategies
The synthesis of bromal trifluoroacetamide likely involves reactions between tribromoacetaldehyde derivatives and trifluoroacetamide precursors. Tribromoacetaldehyde (C₂HBr₃O) is a known intermediate in brominated organic synthesis, while trifluoroacetamide can be generated via the reaction of trifluoroacetic acid with ammonia or amines .
Table 2: Hypothetical Synthesis Pathways for Bromal Trifluoroacetamide
Step | Reactants/Reagents | Conditions | Expected Outcome |
---|---|---|---|
1. Formation of Tribromoacetaldehyde | Bromine, Acetaldehyde | Acidic conditions, heating | Generation of C₂HBr₃O |
2. Trifluoroacetamide Synthesis | Trifluoroacetic acid, Ammonia | Coupling agents (e.g., T3P) | Formation of CF₃CONH₂ |
3. Condensation Reaction | Tribromoacetaldehyde, Trifluoroacetamide | Base catalysis, solvent (e.g., THF) | N-alkylation to form the target compound |
Table 3: Optimized Reaction Conditions for Trifluoromethylated Compounds
Parameter | Optimal Range/Value | Outcome |
---|---|---|
Temperature | 40–60°C | High isolated yields |
Residence Time | 10–15 minutes | Enhanced reaction efficiency |
Reagent Stoichiometry | TFAA:TEA = 2.4:2.6 | Quantitative yields (>99%) |
Pressure | 6 bar | Prevents reagent evaporation |
Precaution | Details |
---|---|
Storage | Cool, dry place away from incompatible materials |
Personal Protective Equipment | Lab coat, gloves, goggles, and a well-ventilated fume hood |
Disposal | Incineration or chemical waste treatment facilities |
Research Gaps and Future Directions
Unexplored Synthetic Pathways
Current literature lacks direct studies on bromal trifluoroacetamide. Future work could focus on:
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Catalytic Trifluoromethylation: Leveraging palladium catalysts for efficient CF₃ group installation, as demonstrated in aryl chloride trifluoromethylation .
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Green Chemistry Approaches: Developing solvent-free or aqueous-phase reactions to reduce environmental impact.
Biological Activity Screening
Given the compound’s structural complexity, bioassays to evaluate antimicrobial or anticancer activity would be valuable. For example:
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